molecular formula C10H17N3O7 B14545151 Glycyl-L-seryl-L-glutamic acid CAS No. 61756-30-7

Glycyl-L-seryl-L-glutamic acid

Cat. No.: B14545151
CAS No.: 61756-30-7
M. Wt: 291.26 g/mol
InChI Key: FGPLUIQCSKGLTI-WDSKDSINSA-N
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Description

Glycyl-L-seryl-L-glutamic acid is a tripeptide composed of glycine, serine, and glutamic acid linked via α-peptide bonds. highlights its role in antigenic interactions, where it inhibits monoclonal antibody binding in Methanogenium cariaci when part of the larger peptide L-alanyl-glycyl-L-seryl-L-glutamic acid .

Properties

CAS No.

61756-30-7

Molecular Formula

C10H17N3O7

Molecular Weight

291.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C10H17N3O7/c11-3-7(15)12-6(4-14)9(18)13-5(10(19)20)1-2-8(16)17/h5-6,14H,1-4,11H2,(H,12,15)(H,13,18)(H,16,17)(H,19,20)/t5-,6-/m0/s1

InChI Key

FGPLUIQCSKGLTI-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-seryl-L-glutamic acid can be synthesized using the mixed-anhydride method or the carbodiimide method. These methods involve the formation of peptide bonds between the amino acids. For example, the mixed-anhydride method uses reagents like isobutyl chloroformate and triethylamine to activate the carboxyl group of one amino acid, which then reacts with the amino group of another amino acid to form the peptide bond .

Industrial Production Methods

Industrial production of tripeptides like this compound often involves fermentation processes. Microorganisms are used to produce the amino acids, which are then chemically linked to form the tripeptide. The fermentation conditions, such as carbon and nitrogen sources, pH, and oxygen supply, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be catalyzed by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be catalyzed by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Glycyl-L-seryl-L-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of glycyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes like collagenase, which hydrolyzes the peptide bonds. The compound’s effects are mediated through its binding to these enzymes, leading to the formation of specific products .

Comparison with Similar Compounds

Dipeptides Containing Glutamic Acid

Glycyl-L-glutamic Acid (C₇H₁₂N₂O₅, MW 204.18; CAS 7412-78-4)
  • Structure : A dipeptide with glycine and glutamic acid.
  • Key Properties :
    • Thermodynamic stability: ΔrG° = 170 kJ/mol for sodium adduct formation at 0 K .
    • Applications: Used in studies of peptide-metal ion interactions.
  • Distinction : Shorter chain length reduces antigenic specificity compared to tripeptides like Glycyl-L-seryl-L-glutamic acid .
L-γ-Glutamyl-L-glutamic Acid (C₁₀H₁₆N₂O₇, MW 276.24; CAS 1116-22-9)
  • Structure : Dipeptide with γ-linked glutamic acid residues.
  • Key Properties :
    • Solubility: 10 mM in DMSO .
    • Applications: Research reagent targeting metabolic pathways.
  • Distinction : γ-linkage alters enzymatic degradation susceptibility compared to α-linked peptides .

Tripeptides with Varied Residues

Glycyl-L-prolyl-L-glutamic Acid (C₁₂H₁₉N₃O₆, MW 301.3; CAS 32302-76-4)
  • Structure : Tripeptide with proline replacing serine.
  • Applications: Component of insulin-like growth factor-1 (IGF-1) analogs .
  • Distinction : Proline’s conformational constraints may reduce antigenic cross-reactivity observed in serine-containing tripeptides .
L-Alanyl-glycyl-L-seryl-L-glutamic Acid
  • Structure : Tetrapeptide including this compound as a subsequence.
  • Key Properties: Antigenic specificity: Blocks monoclonal antibody 7A binding to M. cariaci at dilutions up to 1:65,536 .
  • Distinction : Extended chain length enhances epitope recognition compared to shorter peptides .

Modified Glutamic Acid Derivatives

Indoleacetyl Glutamic Acid (C₁₅H₁₆N₂O₅, MW 316.3; CAS 57105-48-3)
  • Structure : Glutamic acid conjugated with indole-3-acetyl group.
  • Key Properties :
    • Enhanced lipophilicity due to aromatic indole moiety.
    • Applications: Plant growth regulation (e.g., auxin-like activity) .
  • Distinction : Hydrophobic modifications alter solubility and membrane permeability compared to unmodified peptides .
Poly(L-glutamic acid)
  • Structure : Polymer of glutamic acid residues.
  • Key Properties: High molecular weight (varies by polymerization degree). Applications: Drug delivery systems (e.g., cisplatin nanoformulations ).
  • Distinction : Polymeric structure enables prolonged circulation in vivo, unlike small peptides .

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